1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
The compound 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone features a piperazine core substituted at the 1-position with a 4-acetylphenyl group and at the 2-position with a pyrazole ring via an ethanone linker. This structural motif is common in medicinal chemistry, as piperazine derivatives are known for their versatility in CNS drug design, while pyrazole rings contribute to hydrogen bonding and π-π interactions with biological targets .
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDXCZZACRBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by condensing 4-acetylphenylpiperazine with 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Reduction Reaction: Another method involves the reduction of 4-(4-acetylphenyl)piperazine-1-carboxaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reaction: The compound can also be synthesized by substituting the appropriate functional groups on the piperazine and pyrazole rings using suitable reagents and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion of the acetyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can be used to introduce different functional groups onto the piperazine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Derivatives with different functional groups on the piperazine or pyrazole rings.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Properties
Recent studies have indicated that derivatives of piperazine and pyrazole compounds can exhibit significant anticancer activity. For instance, the incorporation of the acetylphenyl group enhances the interaction with cancer cell lines, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Antidepressant Effects
Research has shown that piperazine derivatives can possess antidepressant properties. The structural features of 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone may contribute to serotonin receptor modulation, which is critical in managing depression and anxiety disorders .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against various pathogens. Compounds with similar structural motifs have been documented to exhibit activity against bacteria and fungi, making this compound a candidate for further exploration in antimicrobial drug development .
Case Study 1: Anticancer Activity
A study focusing on various piperazine derivatives demonstrated that compounds similar to this compound exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Case Study 2: Antidepressant Evaluation
In preclinical trials, the antidepressant effects of compounds featuring the piperazine and pyrazole frameworks were evaluated using established animal models. Results indicated a significant reduction in depressive-like behaviors, suggesting that these compounds could serve as new leads for antidepressant drug development .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Structural and Functional Differences
Piperazine Substituents: 4-Acetylphenyl (target): The acetyl group may enhance lipophilicity, aiding blood-brain barrier penetration for CNS targets. Sulfonyl Groups (): Improve aqueous solubility but may reduce membrane permeability .
Ethanone Substituents: Pyrazole vs. Tetrazole: Pyrazole’s hydrogen-bonding capability contrasts with tetrazole’s metabolic stability and acidity (pKa ~4.9) . Thioether Linkers (): Introduce sulfur atoms, which may alter redox properties and pharmacokinetics .
Biological Activity Trends: Antipsychotic Potential: Biphenyl-arylpiperazine ethanones () show balanced anti-dopaminergic/serotonergic activity with reduced catalepsy, suggesting the target compound’s acetylphenyl group may similarly modulate receptor affinity . Antiparasitic Activity: Pyridine-based analogs () inhibit CYP51, highlighting the role of electron-withdrawing groups (e.g., trifluoromethyl) in enzyme inhibition .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs ()
| Compound ID | Structure | Melting Point (°C) | ESI-HRMS (m/z) |
|---|---|---|---|
| 7e | 1-(4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl)-2-(1-phenyltetrazol-5-ylthio)ethanone | 131–134 | 520.10640 |
| 7f | 1-(4-(4-Trifluoromethylphenyl)sulfonylpiperazin-1-yl)-2-(1-phenyltetrazol-5-ylthio)ethanone | 165–167 | 558.08339 |
| 7p | 1-(4-Phenylsulfonylpiperazin-1-yl)-2-(1-(4-trifluoromethylphenyl)tetrazol-5-ylthio)ethanone | 175–177 | 513.09834 |
Biological Activity
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperazine ring with a pyrazole moiety, suggesting a diverse range of pharmacological properties. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 318.40 g/mol. The presence of the acetylphenyl and pyrazole groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 318.40 g/mol |
| LogP | 3.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine and pyrazole moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of similar structure had minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against these pathogens .
Anti-inflammatory Effects
In vivo studies have suggested that this compound may possess anti-inflammatory properties. For example, related piperazine derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines in animal models of inflammation. One study reported a significant reduction in tumor necrosis factor-alpha (TNF-α) levels following treatment with a structurally analogous compound .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well documented. Compounds similar to the target molecule have shown promise in inhibiting cancer cell proliferation in vitro. A notable study highlighted that certain pyrazole derivatives induced apoptosis in breast cancer cells by activating caspase pathways . The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A case study involving a series of synthesized piperazine-pyrazole derivatives revealed that one specific derivative exhibited potent antibacterial activity against Pseudomonas aeruginosa, with an MIC of 50 µg/mL .
- Anti-inflammatory Activity : In another study, a related compound was tested in an animal model for its anti-inflammatory effects, showing a reduction in paw edema by up to 70% compared to control groups .
- Anticancer Activity : A recent investigation into the cytotoxic effects of pyrazole derivatives demonstrated that one compound led to a significant decrease in viability (over 60%) of human lung cancer cells after 48 hours of treatment .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone?
- Methodological Answer : Synthesis typically involves sequential coupling of piperazine and pyrazole moieties. Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions between piperazine intermediates and acetylphenyl groups .
- Temperature Control : Reactions often require reflux conditions (80–120°C) to achieve high yields while minimizing side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the final product with >95% purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂ groups at δ 2.5–3.5 ppm, pyrazole protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine-pyrazole-acetylphenyl framework (e.g., C–N bond lengths ~1.34–1.38 Å) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₉H₂₁N₅O₂) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinases or GPCRs (e.g., cAMP assays for piperazine-linked targets) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- Solubility Profiling : Determine logP values via HPLC to predict bioavailability .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s pharmacological profile?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:
- Electron-Withdrawing Groups (EWGs) : Substitute the acetylphenyl moiety with –NO₂ or –CF₃ to enhance binding to aromatic residues in target proteins .
- Steric Modifications : Introduce bulky groups (e.g., tert-butyl) on the pyrazole ring to assess steric hindrance in receptor pockets .
- Table 1 : Example SAR Data
| Substituent | Target Affinity (Ki, nM) | Solubility (logP) |
|---|---|---|
| –COCH₃ | 120 ± 15 | 2.8 |
| –CF₃ | 85 ± 10 | 3.2 |
| –NO₂ | 45 ± 5 | 3.5 |
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Buffer pH : Variations in phosphate-buffered saline (pH 6.5–7.5) can alter ionization states of the piperazine nitrogen, affecting receptor binding .
- Cell Line Heterogeneity : Validate activity across multiple cell models (e.g., primary vs. immortalized lines) to exclude lineage-specific effects .
- Positive Controls : Include reference compounds (e.g., ketanserin for 5-HT₂A assays) to calibrate inter-lab variability .
Q. How can computational modeling predict the compound’s interaction with novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to homology-modeled receptors (e.g., dopamine D₂-like receptors). Focus on piperazine-pyrazole interactions with Asp110 and Ser193 residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the acetylphenyl group in lipid bilayers .
Q. What experimental designs mitigate thermal degradation during storage?
- Methodological Answer :
- Thermal Analysis : Perform DSC to identify decomposition thresholds (e.g., onset at ~180°C) .
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis of the acetyl group .
Methodological Notes
- Advanced Techniques : Prioritize peer-reviewed protocols from medicinal chemistry journals for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
